molecular formula C7H6ClF3N2 B12973771 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B12973771
M. Wt: 210.58 g/mol
InChI Key: NCLRGPIQRHSFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The incorporation of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoro-6-(2,2,2-trifluoroethyl)phenol with ammonia under specific conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoroethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the specific positioning of the chloro, trifluoroethyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-5(3-7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13)

InChI Key

NCLRGPIQRHSFRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(F)(F)F)N)Cl

Origin of Product

United States

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